Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride
Description
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₆H₁₇NO₃·HCl and a molecular weight of approximately 308.78 g/mol (free base: 272.3185 g/mol) . Its structure features a benzo[1,3]dioxole (methylenedioxyphenyl) group linked to a 2-methoxy-substituted benzylamine moiety. This compound is primarily used in organic synthesis and pharmaceutical research as an intermediate.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMGYPKSMQYOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride typically involves the condensation of benzo[1,3]dioxole carbaldehyde with 2-methoxy-benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Biological Applications
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride has been studied for its various biological activities:
1. Neuroprotective Effects:
Research indicates that BDBA exhibits neuroprotective properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests its applicability in treating neurological disorders, including depression and anxiety disorders .
2. Modulation of Receptors:
BDBA has shown the ability to interact with serotonin receptors, which play a crucial role in mood regulation. Such interactions may provide insights into developing new treatments for mood disorders .
3. Pharmacodynamics and Pharmacokinetics:
Understanding the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (how the body processes the drug) of BDBA is essential for its development as a therapeutic agent. Studies have indicated that it may modulate various enzymes and receptors critical for these processes.
Case Studies and Research Findings
Several studies have documented the effects of BDBA on various biological systems:
Study 1: Neuroprotective Mechanisms
In a study investigating neuroprotective effects, BDBA was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function compared to control groups.
Study 2: Serotonin Receptor Interaction
Another research focused on BDBA's interaction with serotonin receptors demonstrated that it could enhance serotonin signaling pathways. This finding supports its potential use in treating mood disorders by improving serotonin availability in synaptic clefts .
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets. For instance, in antitumor research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of various signaling pathways that regulate cell growth and death.
Comparison with Similar Compounds
Structural and Functional Analysis
- Para-substituted derivatives often exhibit stronger electronic effects due to resonance stabilization. Fluorine substituents (e.g., 3,4-difluoro analog ) introduce electronegativity, enhancing binding affinity in receptor-ligand interactions and improving metabolic stability.
- Synthesis and Applications :
- These compounds are typically synthesized via reductive amination or nucleophilic substitution, with hydrochloric acid used to form the hydrochloride salt .
- Fluorinated derivatives are prioritized in drug discovery for their pharmacokinetic advantages, while methoxy-substituted analogs serve as intermediates in alkaloid synthesis .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 307.78 g/mol. The structure includes a benzo[1,3]dioxole moiety and a methoxy-benzyl amine group, contributing to its reactivity and biological properties. The hydrochloride form enhances its solubility, making it suitable for various biological assays.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and causing cell cycle arrest at the S-phase and G2/M-phase .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings suggest that this compound may be more effective than traditional chemotherapeutic agents in certain contexts.
2. Neuroprotective Effects
Additionally, the compound has been studied for its potential neuroprotective effects . It appears to modulate neurotransmitter systems, particularly influencing serotonin and dopamine pathways. These properties make it a candidate for further investigation in treating neurological disorders such as depression and anxiety.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases.
- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle progression, leading to cell cycle arrest at critical phases.
- Neurotransmitter Modulation : The amine group may interact with receptors involved in neurotransmission, potentially enhancing serotonin and dopamine levels in the brain .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzo[1,3]dioxole compounds to evaluate their anticancer properties. Among these derivatives, this compound showed superior efficacy against multiple cancer cell lines compared to standard treatments like doxorubicin .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective potential of the compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal loss and improved cognitive function in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via acid-amine coupling or reductive amination. For example, refluxing equimolar amounts of 2-methoxy-benzylamine and a benzo[1,3]dioxol-5-ylmethyl precursor in ethanol under controlled pH (adjusted with HCl) typically yields the hydrochloride salt. Optimization involves monitoring reaction progress via TLC, adjusting solvent polarity (e.g., ethanol vs. dioxane), and controlling temperature (60–80°C) to minimize side products . Post-synthesis, recrystallization in ethanol improves purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm aromatic proton environments (e.g., methoxy and benzodioxole groups) and amine protonation .
- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~270.11 g/mol) validates molecular weight and fragmentation patterns .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm amide/amine functionality .
Q. What safety precautions are necessary when handling this hydrochloride salt in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. In case of spills, neutralize with sodium bicarbonate and dispose of waste according to hazardous chemical protocols. Storage conditions: desiccated, at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results when analyzing this compound?
- Methodology : Discrepancies may arise from dynamic processes (e.g., proton exchange in solution) or crystal packing effects. To resolve:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use Mercury CSD 2.0 to analyze crystallographic data (e.g., hydrogen bonding, torsion angles) and compare with solution-state structures .
- Validate via DFT calculations (B3LYP/6-31G* basis set) to model theoretical NMR shifts and compare with experimental data .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock 4.2 or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters). Grid box parameters should align with active-site residues of target proteins .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA analysis).
- Pharmacophore Modeling : Identify critical motifs (e.g., benzodioxole’s π-π stacking) using LigandScout .
Q. How can researchers design experiments to evaluate the compound’s potential as a selective 5-HT uptake inhibitor?
- Methodology :
- In Vitro Assays : Measure Ki values using radiolabeled ³H-serotonin in HEK-293 cells expressing human 5-HT transporters. Compare inhibition potency against paroxetine (positive control) .
- Selectivity Profiling : Test against norepinephrine (NET) and dopamine (DAT) transporters via competitive binding assays.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation via LC-MS/MS .
Q. What strategies mitigate challenges in crystallizing this hydrochloride salt for structural studies?
- Methodology :
- Solvent Screening : Test polar solvents (ethanol, acetonitrile) and additives (1% HCl) to enhance crystal nucleation.
- Vapor Diffusion : Use hanging-drop method with 2:1 ratio of compound solution to reservoir (PEG 4000).
- SHELXL Refinement : Apply TWIN/BASF commands to handle twinning or disorder in the crystal lattice .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the benzodioxole moiety?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
